molecular formula C42H67N11O12 B15093968 5-Amino-2-[[2-[[2-[[1-[2-[[4-amino-2-[[5-amino-2-[(2-amino-3-hydroxypropanoyl)amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid

5-Amino-2-[[2-[[2-[[1-[2-[[4-amino-2-[[5-amino-2-[(2-amino-3-hydroxypropanoyl)amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid

Cat. No.: B15093968
M. Wt: 918.0 g/mol
InChI Key: GISHZXDZHXDISA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Ser-Gln-Asn-Phe-®-Pro-Ile-Val-Gln-OH is a peptide compound composed of a sequence of amino acids: serine, glutamine, asparagine, phenylalanine, ®-proline, isoleucine, valine, and glutamine. Peptides like this one are often studied for their potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ser-Gln-Asn-Phe-®-Pro-Ile-Val-Gln-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like H-Ser-Gln-Asn-Phe-®-Pro-Ile-Val-Gln-OH often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

H-Ser-Gln-Asn-Phe-®-Pro-Ile-Val-Gln-OH can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, if present.

    Reduction: Disulfide bonds, if any, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.

Scientific Research Applications

H-Ser-Gln-Asn-Phe-®-Pro-Ile-Val-Gln-OH has several scientific research applications, including:

    Chemistry: Studying peptide synthesis methods and reaction mechanisms.

    Biology: Investigating the peptide’s role in biological processes and its interactions with proteins and enzymes.

    Medicine: Exploring potential therapeutic uses, such as antimicrobial or anticancer activities.

    Industry: Developing peptide-based materials and products, such as cosmetics or pharmaceuticals.

Mechanism of Action

The mechanism of action of H-Ser-Gln-Asn-Phe-®-Pro-Ile-Val-Gln-OH depends on its specific biological activity. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. This can lead to various downstream effects, such as changes in cell signaling pathways or gene expression.

Comparison with Similar Compounds

Similar Compounds

    H-Ser-Gln-Asn-Phe-Pro-Ile-Val-Gln-OH: A similar peptide without the ®-proline configuration.

    H-Ser-Gln-Asn-Phe-(S)-Pro-Ile-Val-Gln-OH: A peptide with the (S)-proline configuration instead of ®-proline.

Uniqueness

H-Ser-Gln-Asn-Phe-®-Pro-Ile-Val-Gln-OH is unique due to the specific sequence and configuration of its amino acids, which can influence its biological activity and interactions with molecular targets. The presence of ®-proline, in particular, can affect the peptide’s conformation and stability.

Properties

Molecular Formula

C42H67N11O12

Molecular Weight

918.0 g/mol

IUPAC Name

5-amino-2-[[2-[[2-[[1-[2-[[4-amino-2-[[5-amino-2-[(2-amino-3-hydroxypropanoyl)amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C42H67N11O12/c1-5-23(4)35(41(63)51-34(22(2)3)40(62)49-28(42(64)65)14-16-32(45)56)52-39(61)30-12-9-17-53(30)20-25(18-24-10-7-6-8-11-24)47-38(60)29(19-33(46)57)50-37(59)27(13-15-31(44)55)48-36(58)26(43)21-54/h6-8,10-11,22-23,25-30,34-35,54H,5,9,12-21,43H2,1-4H3,(H2,44,55)(H2,45,56)(H2,46,57)(H,47,60)(H,48,58)(H,49,62)(H,50,59)(H,51,63)(H,52,61)(H,64,65)

InChI Key

GISHZXDZHXDISA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1CC(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N

Origin of Product

United States

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